Potassium trifluoro(5,6,7,8-tetrahydronaphthalen-2-yl)borate
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Overview
Description
Potassium trifluoro(5,6,7,8-tetrahydronaphthalen-2-yl)boranuide is an organoboron compound with the molecular formula C10H10BF3K. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(5,6,7,8-tetrahydronaphthalen-2-yl)boranuide typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired potassium organotrifluoroborate salt .
Industrial Production Methods
On an industrial scale, the production of potassium trifluoro(5,6,7,8-tetrahydronaphthalen-2-yl)boranuide follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(5,6,7,8-tetrahydronaphthalen-2-yl)boranuide primarily undergoes:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to cross-coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts in Suzuki-Miyaura reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium trifluoro(5,6,7,8-tetrahydronaphthalen-2-yl)boranuide has several applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro(5,6,7,8-tetrahydronaphthalen-2-yl)boranuide in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium(II) complex.
Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The final step involves the reductive elimination of the palladium complex, forming the desired biaryl product and regenerating the palladium(0) catalyst.
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro(naphthalen-2-yl)boranuide: This compound is similar in structure but lacks the tetrahydro component, making it less versatile in certain reactions.
Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide: This compound contains a methoxy group, which can influence its reactivity and applications.
Uniqueness
Potassium trifluoro(5,6,7,8-tetrahydronaphthalen-2-yl)boranuide is unique due to its tetrahydronaphthalenyl group, which provides additional stability and reactivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
Properties
Molecular Formula |
C10H11BF3K |
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Molecular Weight |
238.10 g/mol |
IUPAC Name |
potassium;trifluoro(5,6,7,8-tetrahydronaphthalen-2-yl)boranuide |
InChI |
InChI=1S/C10H11BF3.K/c12-11(13,14)10-6-5-8-3-1-2-4-9(8)7-10;/h5-7H,1-4H2;/q-1;+1 |
InChI Key |
GFOAZQPAIMNCOO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC2=C(CCCC2)C=C1)(F)(F)F.[K+] |
Origin of Product |
United States |
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